Purity Advantage: 98% Specification (Leyan) Delivers a 3-Percentage-Point Lead Over the 95% Baseline
Procurement of high-purity building blocks is essential for reproducibility in medicinal chemistry. Commercially, 5-Amino-3-bromo-2-(N,N-diethylamino)pyridine is offered at a baseline purity of 95% by a major supplier . A second supplier, Leyan, offers the identical compound with a minimum purity specification of 98% . This represents a quantifiable 3-percentage-point increase in purity, which directly translates to a lower potential for byproduct interference in key reactions such as Suzuki couplings or Buchwald-Hartwig aminations. For comparison, the closely related analog 3-bromo-2-diethylaminopyridine (lacking the 5-amino group) is typically offered at 95-97% purity, making the 98% specification of the target compound a distinct procurement advantage.
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 98% (Leyan) |
| Comparator Or Baseline | 95% (AKSci) and 95-97% for analog 3-bromo-2-diethylaminopyridine |
| Quantified Difference | +3 percentage points over the 95% baseline |
| Conditions | Vendor-specified minimum purity by HPLC or equivalent method |
Why This Matters
A higher purity specification minimizes the risk of side reactions and simplifies purification, directly impacting synthetic yield and timelines in research settings.
